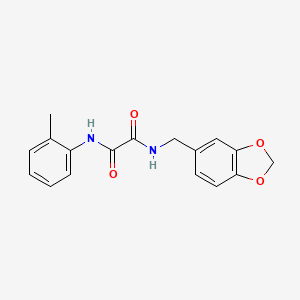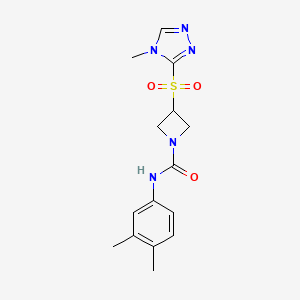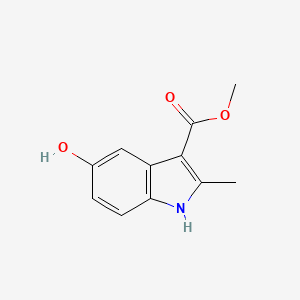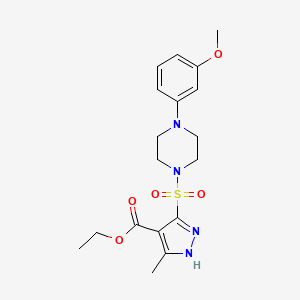![molecular formula C18H17N3O4S B2497875 N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfonylbenzamide CAS No. 896367-95-6](/img/structure/B2497875.png)
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfonylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxadiazole ring, benzamide group, and methylsulfonyl group would all contribute to the overall structure of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in it. For example, the oxadiazole ring might participate in nucleophilic substitution reactions, while the benzamide group could be involved in hydrolysis reactions .Aplicaciones Científicas De Investigación
Antimicrobial Activity
The emergence of antimicrobial resistance poses a significant global health challenge. Researchers have investigated the antimicrobial potential of N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methanesulfonylbenzamide and related derivatives. Notably, these compounds have shown promising activity against multidrug-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). Additionally, some derivatives exhibit antifungal activity against drug-resistant Candida strains .
Thiazole Derivatives for Antimicrobial Development
Thiazole derivatives, including N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methanesulfonylbenzamide, have been synthesized and characterized. These compounds demonstrate excellent activity against MRSA strains resistant to tedizolid and linezolid. Furthermore, they exhibit favorable activity against VRE. These findings suggest that these derivatives could serve as scaffolds for novel antimicrobial candidates targeting Gram-positive bacteria .
Tetrahydro-4(1H)pyridones Synthesis
The reaction of N-(2,3- and 3,5-dimethylphenyl)-α-methyl-β-alanines with ethyl acetoacetate leads to the synthesis of 1-(2,3- or 3,5-dimethylphenyl)-2,5-dimethyl-1,4,5,6-tetrahydro-4(1H)pyridones. These compounds have interesting structural features and potential applications in medicinal chemistry and drug discovery .
Polymer Synthesis and Cyclodextrins
While not directly related to N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methanesulfonylbenzamide, research on cyclodextrins and their derivatives for polymer synthesis provides valuable insights into materials science and drug delivery systems .
Versatile Synthons: N,N-Dialkyl Amides
N,N-Dialkyl amides, including N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMA), serve as versatile synthons in synthetic organic chemistry. These polar solvents find applications in generating different functional groups, making them valuable tools for researchers .
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c1-11-8-9-13(12(2)10-11)17-20-21-18(25-17)19-16(22)14-6-4-5-7-15(14)26(3,23)24/h4-10H,1-3H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRYJQRCTERNQBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=CC=C3S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfonylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(furan-2-ylmethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2497792.png)
![3,4-dimethoxy-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2497798.png)
![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2497800.png)
![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2497801.png)






![N-(4-bromo-2-fluorophenyl)-2-(3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2497811.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2497813.png)
